molecular formula C8H13N3O2 B8303003 Methyl 4-amino-2-propylimidazol-5-carboxylate

Methyl 4-amino-2-propylimidazol-5-carboxylate

Cat. No. B8303003
M. Wt: 183.21 g/mol
InChI Key: ICUOFVPIWSKATD-UHFFFAOYSA-N
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Patent
US05210211

Procedure details

To stirred methanol at -2° C. was added sodium methoxide (108 g, 2.0 mol) in portions over a period of 40 minutes. To this clear solution at -3° C. was added a solution of methyl N-(N'-cyanobutyrimidoyl)glycinate (Example 3, 344 g, 1.9 mol) in methanol (600 mL) over a period of 30 minutes. The resulting orange solution was allowed to warm to 13° C. over a period of 1 hour, then refluxed for 1 hour. The dark solution was cooled to room temperature and evaporated to dryness under reduced pressure. The residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate (4×1 L) and the combined organic layers washed with a saturated aqueous solution of sodium chloride. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the filtrate evaporated to dryness under reduced pressure. The residue was recrystallized from ethyl acetate at -10° C. to afford 131 g (38% yield) of methyl 4-amino-2-propylimidazol-5-carboxylate, mp 133°-136° C. MS (DEI) 184 (M+1).
Name
sodium methoxide
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
344 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([N:6]=[C:7]([NH:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH2:8][CH2:9][CH3:10])#[N:5]>CO>[NH2:5][C:4]1[N:6]=[C:7]([CH2:8][CH2:9][CH3:10])[NH:11][C:12]=1[C:13]([O:15][CH3:16])=[O:14] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
108 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
344 g
Type
reactant
Smiles
C(#N)N=C(CCC)NCC(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
13 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4×1 L)
WASH
Type
WASH
Details
the combined organic layers washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate at -10° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(NC1C(=O)OC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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